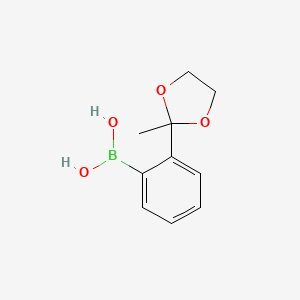

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

描述

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (CAS: 243140-14-9) is a boronic acid derivative with a molecular formula of C₁₀H₁₃BO₄ and a molecular weight of 208.02 g/mol . Its structure features a phenyl ring substituted with a 1,3-dioxolane group (a five-membered cyclic ether) bearing a methyl group at the 2-position. This compound is commercially available in high purity (≥95–97%) and is utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and agrochemical research .

属性

IUPAC Name |

[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-4-2-3-5-9(8)11(12)13/h2-5,12-13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXLVSDIQAVYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2(OCCO2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408764 | |

| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243140-14-9 | |

| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid typically involves the reaction of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic ester with a suitable boronic acid precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid is synthesized in situ from its ester precursor. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .

化学反应分析

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents such as bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Halogenated phenyl derivatives.

科学研究应用

Drug Development

Boronic acids are known for their role as enzyme inhibitors and have been extensively studied in the context of drug development. The unique structure of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid allows it to interact selectively with biological targets.

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated as a potential inhibitor of aldosterone synthase (CYP11B2), which is crucial for managing conditions like primary aldosteronism . Its selective inhibition profile suggests that it could lead to fewer side effects compared to traditional therapies.

Catalysis

The compound's boronic acid functionality makes it an excellent candidate for use in Suzuki coupling reactions, a widely utilized method for forming carbon-carbon bonds in organic synthesis.

- Suzuki Coupling Reactions : Studies have shown that this compound can be effectively employed as a coupling partner in synthesizing complex organic molecules . This application is particularly valuable in the pharmaceutical industry for synthesizing new drug candidates.

Biochemical Studies

The ability of boronic acids to form complexes with sugars and other biomolecules opens avenues for their use in biochemical assays and sensors.

- Biomolecular Interactions : The compound has been explored for its potential to act as a sensor for glucose and other carbohydrates due to its affinity for diols . This application could lead to advancements in diabetes management through the development of more sensitive and selective glucose monitoring devices.

Case Studies

作用机制

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the aryl halide and the boronic acid. The molecular targets include the palladium catalyst and the aryl halide, with the pathway involving oxidative addition, transmetalation, and reductive elimination .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Differences

The compound’s distinct 1,3-dioxolane ring differentiates it from other boronic acids. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | CAS Number |

|---|---|---|---|---|

| 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | C₁₀H₁₃BO₄ | 208.02 | 1,3-Dioxolane ring, methyl group | 243140-14-9 |

| 2-(Methoxymethyl)phenylboronic acid | C₈H₁₁BO₃ | 165.98 | Methoxymethyl group | 126617-98-9 |

| 2-Methoxy-5-methylphenylboronic acid | C₈H₁₁BO₃ | 165.98 | Methoxy and methyl groups | 127972-00-3 |

| [3-(Pinacol boronate)phenyl]methanol (2b) | C₁₃H₁₉BO₃ | 242.10 | Pinacol ester, hydroxymethyl group | Not reported |

| 1,3-Phenylenediboronic acid | C₆H₈B₂O₄ | 181.54 | Two boronic acid groups (meta position) | Not reported |

Key Observations :

- The 1,3-dioxolane ring in the target compound enhances steric bulk and may influence reactivity in cross-coupling reactions compared to linear substituents (e.g., methoxymethyl or pinacol esters) .

- Unlike 1,3-phenylenediboronic acid, which has two boronic acid groups for polymerization or co-crystal formation , the target compound’s single boronic acid group limits its utility in supramolecular chemistry but improves solubility.

生物活性

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal and synthetic chemistry. This compound features a dioxolane ring, which contributes to its unique properties and potential biological activities. It is primarily studied for its role in biochemical reactions, particularly in enzyme inhibition and molecular recognition.

Chemical Structure and Properties

- Molecular Formula : C10H13BO4

- CAS Number : 243140-14-9

- Molecular Weight : 208.02 g/mol

- Melting Point : 117-120 °C

- Storage Temperature : 2-8 °C

- Hazard Classification : Irritant (Xi)

The presence of the dioxolane moiety enhances the compound's reactivity and biological compatibility compared to other boronic acids, making it a subject of interest for various applications.

Interaction with Enzymes

The primary biological activity of this compound involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with various enzymes, particularly serine proteases and kinases, inhibiting their catalytic activity by binding to their active sites.

Biochemical Pathways

The compound participates in the Suzuki-Miyaura coupling reaction, where it acts as a reactant that facilitates the formation of carbon-carbon bonds. This reaction is crucial in synthetic organic chemistry and can influence several biochemical pathways by altering the availability of key intermediates.

Enzyme Inhibition

Research indicates that this compound effectively inhibits serine proteases by forming a covalent bond with the active site serine residue. This inhibition can lead to significant alterations in cellular processes such as apoptosis and proliferation by modulating signaling pathways.

Cellular Effects

In vitro studies have demonstrated that this compound can influence cell function by affecting gene expression and cellular metabolism. For instance, it has been shown to inhibit certain kinases, leading to changes in signaling pathways that regulate cell growth and survival. The effects observed vary with dosage; low to moderate doses effectively inhibit enzyme activity without significant toxicity.

In Vitro Studies

A study investigating the effects of this compound on cancer cell lines revealed its potential as an anti-cancer agent. The compound was found to induce apoptosis in specific cell lines by modulating key signaling pathways involved in cell survival.

Animal Models

In animal models, dosage-dependent effects were noted. Low doses resulted in effective enzyme inhibition while higher doses exhibited cytotoxicity. These findings underscore the importance of dosage optimization for therapeutic applications.

Research Findings Summary

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induces apoptosis in cancer cell lines; inhibits serine proteases | |

| Animal Models | Dose-dependent effects; low doses inhibit enzymes without significant toxicity | |

| Mechanistic Studies | Forms reversible covalent bonds with diols; affects kinase activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, considering steric hindrance from the dioxolane group?

- Methodological Answer : The synthesis of arylboronic acids with bulky substituents often requires multi-step protocols to address steric challenges. For analogous compounds, Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) or directed ortho-metalation followed by boronation are common approaches . Purification must avoid silica gel chromatography due to irreversible binding; instead, recrystallization or vacuum sublimation is recommended. Yield optimization may involve adjusting reaction temperatures to prevent boroxin formation .

Q. How can researchers characterize the purity and stability of this compound under varying pH conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessment. Stability studies should include pH-dependent degradation assays (e.g., in aqueous buffers at pH 5–9) monitored via ¹¹B NMR to detect boronic acid ↔ boronate equilibrium shifts. Thermogravimetric analysis (TGA) can assess thermal stability, particularly given the dioxolane group’s sensitivity to hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for modeling the conformational flexibility and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO gaps). Hirshfeld surface analysis can map supramolecular interactions, while molecular docking studies (e.g., AutoDock Vina) may predict binding affinities with biomolecules like enzymes or carbohydrates .

Q. How does the dioxolane group influence Suzuki-Miyaura cross-coupling efficiency compared to simpler arylboronic acids?

- Methodological Answer : The dioxolane ring may reduce coupling efficiency due to steric hindrance. To mitigate this, use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O mixtures at 100°C. Pre-activation of the boronic acid via trifluoroborate salt formation could enhance reactivity. Monitor reaction progress via LC-MS and compare yields to control reactions with unsubstituted phenylboronic acids .

Q. What strategies resolve contradictions between experimental and computational data regarding this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) may arise from solvent effects or transition-state mismodels. Validate computational predictions by repeating experiments under inert atmospheres (to exclude oxidation) and using advanced spectroscopic techniques like in situ IR or Raman spectroscopy. Adjust computational parameters (e.g., solvation models) to better match experimental conditions .

Q. How can researchers design experiments to probe its interaction with carbohydrate-containing biomolecules?

- Methodological Answer : Utilize fluorescence quenching assays or isothermal titration calorimetry (ITC) to study binding with diols (e.g., fructose, glucose). The dioxolane group’s electron-donating effects may modulate boronic acid’s pKa, affecting binding at physiological pH. Compare results to structurally similar compounds (e.g., 2-Formyl-4-methoxyphenylboronic acid) to isolate steric/electronic contributions .

Data-Driven Challenges

Q. What analytical techniques best distinguish this compound from its regioisomers or degradation products?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, NOESY) are critical for structural confirmation. For degradation products (e.g., hydrolyzed dioxolane derivatives), LC-MS/MS with collision-induced dissociation (CID) can identify fragment patterns. X-ray crystallography provides definitive structural assignments if single crystals are obtainable .

Q. How does the compound’s solubility profile impact its application in aqueous vs. organic reaction systems?

- Methodological Answer : Solubility tests in THF, DMSO, and water/MeOH mixtures guide solvent selection. The dioxolane group enhances organic-phase solubility but may reduce aqueous compatibility. For biphasic reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or co-solvents (e.g., acetone) can improve interfacial reactivity .

Practical Handling Guidelines

Q. What storage conditions prevent decomposition of this boronic acid during long-term studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。